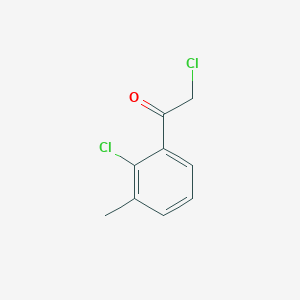
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is used in various chemical syntheses and industrial applications. This compound is known for its reactivity due to the presence of both chloro and ketone functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-chloro-3-methylbenzoyl chloride with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates. The mixture is heated to around 80°C for a couple of hours, followed by quenching with ice and hydrochloric acid to neutralize the catalyst and isolate the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the reducing agent.
Oxidation: Performed in aqueous or organic solvents, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces 2-chloro-1-(2-chloro-3-methylphenyl)ethanol.
Oxidation: Results in carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one involves its interaction with biological molecules through its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions with biomolecules, while the ketone group can form covalent bonds with nucleophilic sites in proteins and enzymes. This compound has been found to inhibit pyruvate dehydrogenase (PDH) by binding to its active site, thereby preventing glucose oxidation .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(4-methylphenyl)ethanone: Another chlorinated acetophenone derivative with similar reactivity but different substitution pattern on the aromatic ring.
2-Chloro-1-(2,4-dichlorophenyl)ethanol: A related compound with an additional chloro group and an alcohol functional group.
2-Chloro-1-(4-methylphenyl)-1-propanone: A structurally similar compound used as an intermediate in the synthesis of various chemicals .
Uniqueness
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chloro and ketone groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C9H8Cl2O |
|---|---|
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
2-chloro-1-(2-chloro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4H,5H2,1H3 |
Clave InChI |
UNOURDKLECDCDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


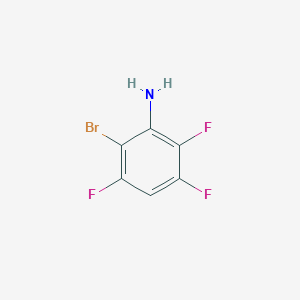
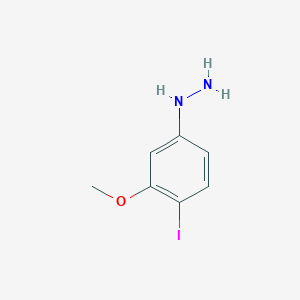

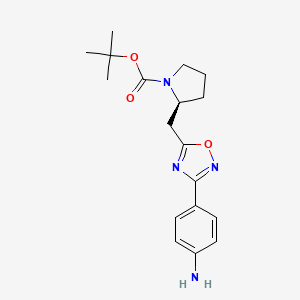
![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
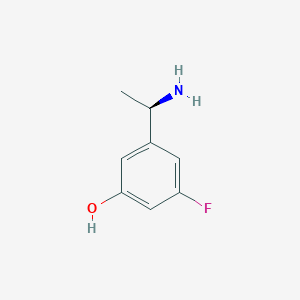
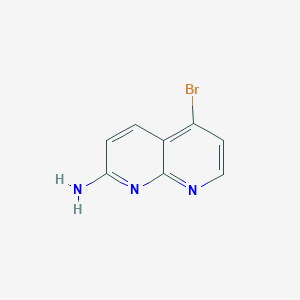
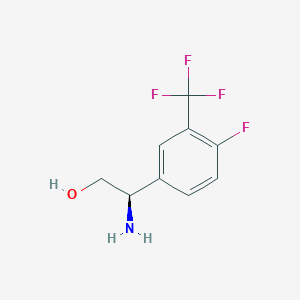


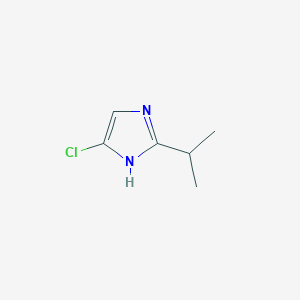

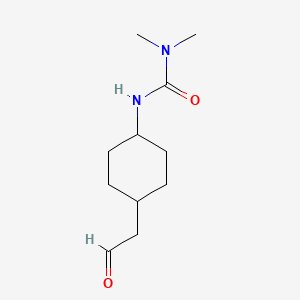
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)
